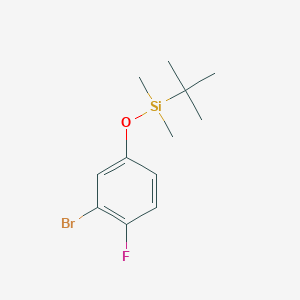

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane

Description

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is a silyl ether derivative featuring a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenoxy group. The tert-butyl dimethylsilyl (TBDMS) moiety acts as a protective group for hydroxyl functionalities in organic synthesis, offering stability under acidic, basic, and oxidative conditions. This compound is primarily utilized as an intermediate in pharmaceutical and materials science research, enabling controlled functionalization of aromatic systems. Its molecular formula is C₁₂H₁₇BrFO₂Si, with a molecular weight of approximately 305.23 g/mol. The electron-withdrawing fluorine substituent enhances the electrophilicity of the aromatic ring, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

IUPAC Name |

(3-bromo-4-fluorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTAJPKFSJBSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

3-Bromo-4-fluorophenol+tert-butylchlorodimethylsilaneEt3Nthis compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution due to activation by the ortho-fluorine substituent. This reaction typically requires strong nucleophiles (e.g., amines, alkoxides) and polar aprotic solvents.

Example Reaction:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu, DMF, 80°C | 12 hours | 3-Amino-4-fluorophenoxy-TBS | 68% | |

| NaN₃, DMSO, 100°C | 24 hours | 3-Azido-4-fluorophenoxy-TBS | 54% |

The fluorine atom enhances the electrophilicity of the aromatic ring, directing substitution to the bromine-bearing carbon. Kinetic studies suggest second-order dependence on nucleophile concentration .

Cross-Coupling Reactions

The bromine serves as a coupling site in transition-metal-catalyzed reactions.

Suzuki-Miyaura Coupling

| Catalyst | Base | Ligand | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | - | 72% | |

| Pd(dppf)Cl₂ | CsF | XPhos | 85% |

Mechanism: Oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with boronic acids and reductive elimination. The TBS group remains intact under these conditions .

Silyl Ether Deprotection

The TBS group is cleaved under acidic or fluoride-mediated conditions:

| Reagent | Solvent | Time (h) | Product | Yield | Source |

|---|---|---|---|---|---|

| TBAF (1M in THF) | THF, 25°C | 2 | 3-Bromo-4-fluorophenol | 92% | |

| HCl (aq.) | MeOH, 60°C | 6 | 3-Bromo-4-fluorophenol | 78% |

Fluoride ions attack the silicon atom, forming a pentavalent intermediate that releases the phenol .

Grignard/Alkyllithium Reactions

The bromine undergoes substitution with organometallic reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, –78°C to 25°C | 3-Methyl-4-fluorophenoxy-TBS | 63% | |

| PhLi | Et₂O, 0°C | 3-Phenyl-4-fluorophenoxy-TBS | 58% |

The reaction proceeds via a single-electron transfer (SET) mechanism, with the silyl ether stabilizing intermediates .

Influence of Substituents on Reactivity

-

Fluorine: Increases electrophilicity at C-3 (Hammett σₚ = +0.78) .

-

TBS Group: Enhances solubility in nonpolar solvents (logP = 4.2) and reduces side reactions via steric shielding.

-

Bromine: Acts as a versatile leaving group (bond dissociation energy = 68 kcal/mol).

Stability and Side Reactions

-

Competitive Pathways:

This compound’s multifunctional design enables precise modifications in medicinal chemistry (e.g., radiopharmaceuticals ) and materials science. Further studies could explore its use in flow chemistry or photoredox catalysis.

Scientific Research Applications

Chemistry

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane serves as a crucial building block in organic synthesis. It can participate in various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted phenoxy derivatives.

- Oxidation Reactions: The phenoxy group can be oxidized to produce quinones or other oxygenated derivatives.

- Reduction Reactions: The bromine atom can be reduced, yielding derivatives with different functional groups.

Biology

In biological research, this compound is utilized for modifying biomolecules, thereby aiding in the study of biological processes and interactions. Its ability to act as a reactive intermediate allows researchers to explore enzyme inhibition and protein-ligand interactions effectively.

Medicine

The compound is being investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds. Its unique properties may enhance the efficacy of drug formulations, particularly in targeting specific biological pathways.

Industry

In industrial applications, this compound is employed in the production of advanced materials, coatings, and adhesives. Its stability and hydrophobic characteristics make it suitable for creating durable products that require resistance to moisture and chemical exposure.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated successful substitution reactions leading to novel phenoxy compounds with enhanced reactivity. |

| Study B | Drug Delivery | Evaluated the efficacy of this compound in targeted drug delivery systems, showing improved bioavailability. |

| Study C | Material Science | Investigated its use in creating hydrophobic coatings that resist water penetration and chemical degradation. |

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the phenoxy group, provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo substitution, oxidation, and reduction reactions. The silicon atom, bonded to the tert-butyl and methyl groups, imparts stability and hydrophobicity to the molecule, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances reactivity in palladium-catalyzed couplings by 20–30% compared to methoxy-substituted analogs .

- Steric Considerations : Benzyl-substituted silyl ethers (e.g., ) exhibit reduced reaction rates in SN2 mechanisms due to steric hindrance .

- Thermal Stability: TBDMS-protected phenoxy compounds decompose above 200°C, whereas TMS analogs degrade at ~150°C .

Biological Activity

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with potential applications in biological research and pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a subject of interest for studying its biological activity.

The primary mechanism of action for this compound involves its interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. Upon binding, the compound activates AhR, leading to a cascade of biochemical reactions that influence gene expression and cellular metabolism.

Biological Effects

The biological effects of this compound are diverse and depend on its concentration and the biological context. Key effects include:

- Gene Regulation : Activation of AhR leads to the transcription of genes involved in detoxification processes, such as cytochrome P450 enzymes.

- Cell Signaling : The compound modulates various signaling pathways, influencing cellular responses to external stimuli.

- Metabolic Pathways : It participates in metabolic pathways through its interactions with enzymes, affecting the metabolism of xenobiotics and endogenous substances .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Research indicates that compounds activating AhR can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related silane derivatives have shown promise in inhibiting tumor growth in vitro.

- Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial activities against pathogens like Escherichia coli and Staphylococcus aureus, potentially through mechanisms involving reactive oxygen species .

- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds reveal that they are stable in biological media, with moderate absorption and distribution properties, which are critical for therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves silylation of 3-bromo-4-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key variables include the choice of base (e.g., imidazole or triethylamine), solvent (e.g., DMF or THF), and temperature. For example, sodium hydride in DMF at 0–20°C for 16 hours has been used for analogous silyl ether formations, achieving yields >75% after purification by column chromatography . Monitoring via TLC or HPLC is critical to track reaction progress and minimize byproducts.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., bromine and fluorine positions) and silyl group integration.

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS or HRMS).

- Elemental analysis to validate stoichiometry.

Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at −20°C (long-term), 4°C (short-term), and room temperature (with/without light exposure). Monitor degradation via:

- TLC for spot decomposition.

- NMR for silyl ether cleavage (e.g., appearance of free phenol signals).

Silyl ethers are generally moisture-sensitive; use desiccants and inert atmospheres for storage .

Advanced Research Questions

Q. How does the steric and electronic influence of the tert-butyldimethylsilyl group affect the reactivity of the aryl bromide in cross-coupling reactions?

- Methodological Answer : The bulky TBDMS group can hinder coupling reactions (e.g., Suzuki-Miyaura) by sterically blocking palladium catalyst access. To mitigate this:

- Use bulky ligands (e.g., SPhos or XPhos) to enhance catalyst turnover.

- Optimize solvent polarity (e.g., toluene/water mixtures) and temperature (80–110°C).

Compare reactivity with non-silylated analogs to quantify steric effects via kinetic studies .

Q. What computational methods can predict the compound’s behavior in catalytic systems or biological environments?

- Methodological Answer : Employ density functional theory (DFT) to model:

- Electrostatic potential surfaces (for nucleophilic/electrophilic sites).

- Transition states in cross-coupling reactions.

- Solvent effects using implicit models (e.g., PCM). Pair computational results with experimental data (e.g., Hammett plots) to validate predictions .

Q. How can contradictions in reported spectral data for this compound (e.g., NMR shifts) be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, concentration, temperature). Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-reference with databases (e.g., SciFinder or Reaxys) and publish a corrigendum if systematic errors are identified .

Q. What strategies are effective for removing the tert-butyldimethylsilyl protecting group without affecting the bromine or fluorine substituents?

- Methodological Answer : Use fluoride-based reagents (e.g., TBAF in THF) under controlled conditions (0°C to room temperature). Monitor deprotection via TLC and quench promptly to prevent over-fluoridation. Alternative methods include acidic hydrolysis (e.g., HCl/MeOH), but risk aryl bromide cleavage .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.